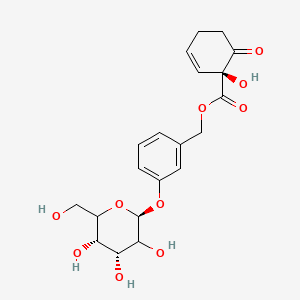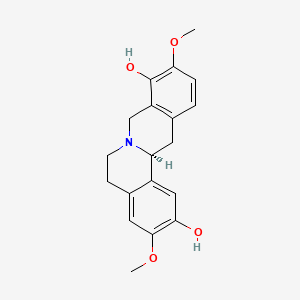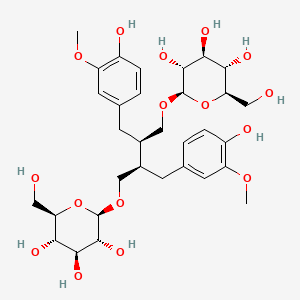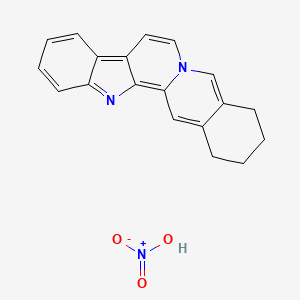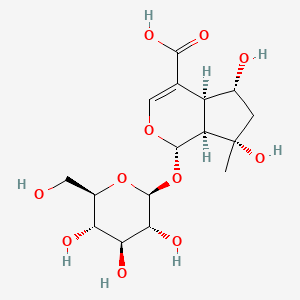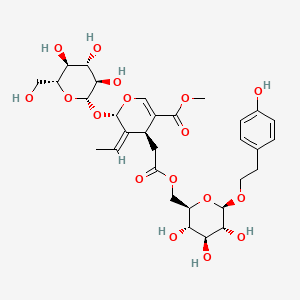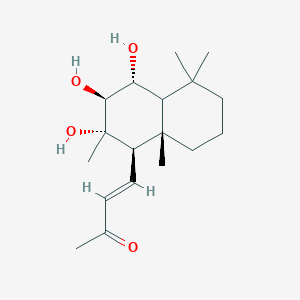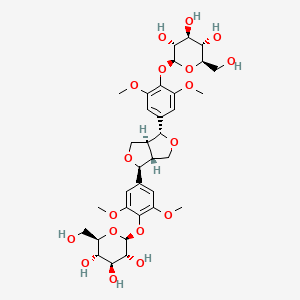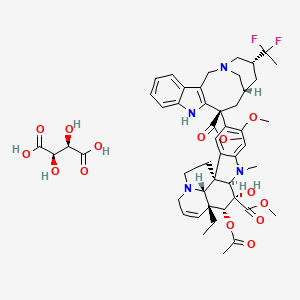
Vinflunine tartrate
Übersicht
Beschreibung
Vinflunine Tartrate is a new vinca alkaloid uniquely fluorinated with the properties of mitotic-arresting and tubulin-interacting activity . It is a third-generation member of the vinca alkaloid family with anti-tumor actions . It was first described in 1998 at the Pierre Fabre research center in France .
Synthesis Analysis
Vinflunine is obtained by semisynthesis using superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches .Molecular Structure Analysis
The molecular weight of Vinflunine tartrate is 967.02 . The chemical formula is C49H60F2N4O14 . The structure of Vinflunine tartrate can be found in the DrugBank database .Chemical Reactions Analysis
Vinflunine, at the lowest effective concentrations, interacts with the Vinca alkaloid binding site on tubulin, suppresses microtubule dynamics, and causes cell cycle arrest .Physical And Chemical Properties Analysis
Vinflunine Tartrate is soluble in DMSO > 10 mM . For obtaining a higher solubility, the tube can be warmed at 37° and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20° for several months .Wissenschaftliche Forschungsanwendungen
Characterization of Vinflunine Tartrate Liposomes : Vinflunine tartrate-loaded liposomes (VT-L) showed significantly higher anti-tumor effects and lower toxicity in comparison to vinflunine tartrate injection (VT-I) in a study involving human non-small cell lung carcinoma A549 in nude mice (Zou et al., 2011).
Anti-angiogenic and Vascular-disrupting Activities : Vinflunine demonstrated anti-angiogenic properties by inhibiting endothelial cell migration and organization into capillary-like structures, suggesting its potential in disrupting tumor vasculature and reducing metastasis (Kruczynski et al., 2006).
Preclinical Anticancer Properties : Vinflunine's unique tubulin-interacting properties and in vitro synergy with other chemotherapy agents like cisplatin and doxorubicin indicate its potential as part of combination therapy. It has also shown superior antitumor activity in various tumor models compared to other Vinca alkaloids (Kruczynski & Hill, 2001).
Clinical Activity in Various Solid Tumors : Clinical studies have shown vinflunine's activity against different tumor types, including transitional cell carcinoma of the urothelium, breast cancer, non-small cell lung cancer, and pleural mesothelioma. Its unique mechanism of action and manageable toxicity profile highlight its therapeutic promise (Bellmunt et al., 2008).
Mechanisms of Cell Death Induction : In preclinical studies, vinflunine induced apoptosis in leukemia cells, with mechanisms involving caspases activation and Bcl-2 modulation, suggesting a specific pathway for its anticancer effects (Kruczynski et al., 2002).
Phase III Trial in Transitional Cell Carcinoma : A randomized phase III study demonstrated the effectiveness of vinflunine in combination with best supportive care for advanced transitional cell carcinoma of the urothelial tract, post platinum-containing regimen (Bellmunt et al., 2009).
Antitumor and Anti-angiogenic Activities : Vinflunine's antitumor effect is attributed to its modulation of microtubule dynamics, inducing apoptosis at non-cytotoxic concentrations. It also exerts antiangiogenic and antivascular activity, supporting its clinical development (Braguer et al., 2008).
Vinflunine as a Microtubule Inhibitor Agent : Vinflunine, the first fluorinated microtubule inhibitor of the Vinca alkaloids, has shown efficacy in phase II studies for various cancers, leading to phase III trials (Bennouna et al., 2008).
Safety And Hazards
Vinflunine Tartrate should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .
Zukünftige Richtungen
Vinflunine is currently in phase III trial assessment in patients with (second line) transitional cell carcinoma of the urothelium and first-line advanced breast cancer . The efficacy of vinflunine in patients with advanced non–small cell lung cancer previously treated with a platinum-containing regimen was confirmed by a large phase III trial . There is a need for new, efficacious chemotherapeutic agents that are associated with increased response rates and with limited and manageable toxicity .
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONSEMUKVZUON-SYVFVGEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60F2N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692888 | |
| Record name | PUBCHEM_53245637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53245637 | |
CAS RN |
1201898-17-0 | |
| Record name | PUBCHEM_53245637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




